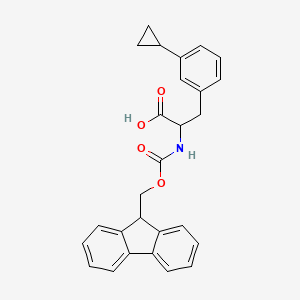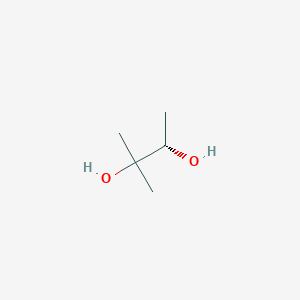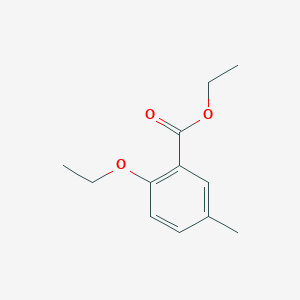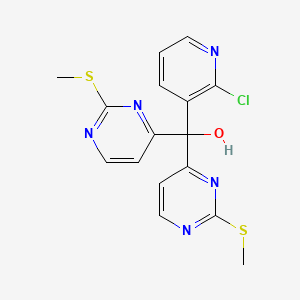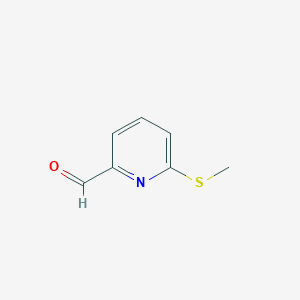
6-(Methylthio)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylthio)picolinaldehyde is an organic compound characterized by a pyridine ring substituted with a methylthio group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)picolinaldehyde typically involves the introduction of a methylthio group to picolinaldehyde. One common method is the nucleophilic substitution reaction where a suitable methylthio precursor reacts with picolinaldehyde under controlled conditions. The reaction often requires a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-(Methylthio)picolinic acid.
Reduction: 6-(Methylthio)picolinalcohol.
Substitution: Various substituted picolinaldehydes depending on the nucleophile used.
Scientific Research Applications
6-(Methylthio)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Methylthio)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Picolinaldehyde: Lacks the methylthio group, making it less reactive in certain substitution reactions.
6-Methylpicolinaldehyde: Contains a methyl group instead of a methylthio group, affecting its chemical reactivity and biological activity.
6-(Trifluoromethyl)picolinaldehyde: The trifluoromethyl group significantly alters the compound’s electronic properties compared to the methylthio group.
Uniqueness: 6-(Methylthio)picolinaldehyde is unique due to the presence of both an aldehyde and a methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
6-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3 |
InChI Key |
QVYAMTAWGBAROE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)
![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)



![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)

